molecular formula C7H6N2O B6235136 2-ethynyl-6-methoxypyrazine CAS No. 1196153-43-1

2-ethynyl-6-methoxypyrazine

Cat. No. B6235136
CAS RN: 1196153-43-1
M. Wt: 134.1
InChI Key:
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Description

2-ethynyl-6-methoxypyrazine is a chemical compound with the molecular formula C7H6N2O . It has a molecular weight of 134.14 .


Synthesis Analysis

The synthesis of 2-ethynyl-6-methoxypyrazine involves the treatment of 4,5-epoxy-5-methyl-7-trimethylsilyl-6-heptyne-1-ol with Co2(CO)8 at 0°C and a catalytic amount of BF3·OEt2 at 278°C. This process results in the formation of tetrahydropyran derivatives with the cobalt-complexed moiety .


Molecular Structure Analysis

The molecular structure of 2-ethynyl-6-methoxypyrazine is characterized by the presence of an ethynyl group and a methoxy group attached to a pyrazine ring . The InChI code for this compound is 1S/C7H6N2O/c1-3-6-4-9-7(10-2)5-8-6/h1,4-5H,2H3 .


Chemical Reactions Analysis

2-ethynyl-6-methoxypyrazine has been found to enhance the photocatalytic activity of Cu2O cubes when bound to them. This binding results in a moderate activity enhancement for the functionalized Cu2O rhombic dodecahedra .


Physical And Chemical Properties Analysis

2-ethynyl-6-methoxypyrazine is a compound with a molecular weight of 134.14. It is typically stored at ambient temperature .

Mechanism of Action

The mechanism of action of 2-ethynyl-6-methoxypyrazine involves its binding to Cu2O cubes, which activates the cubes and enhances their photocatalytic activity. This effect is highly facet-dependent, with the degree of photocatalytic activity enhancement varying based on the specific facets of the Cu2O cubes .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-ethynyl-6-methoxypyrazine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,6-dimethoxypyrazine", "acetylene", "sodium amide", "diethyl ether", "chloroform", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "anhydrous sodium sulfate" ], "Reaction": [ "The first step involves the deprotonation of 2,6-dimethoxypyrazine using sodium amide in diethyl ether to form the corresponding sodium salt.", "Next, acetylene is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to allow for the formation of the desired alkyne.", "The alkyne is then reacted with sulfuric acid and chloroform to form the corresponding chloroalkyne.", "The chloroalkyne is then reacted with sodium bicarbonate to form the corresponding pyrazine derivative.", "The product is then extracted using diethyl ether and dried over magnesium sulfate and anhydrous sodium sulfate to yield the final product, 2-ethynyl-6-methoxypyrazine." ] }

CAS RN

1196153-43-1

Product Name

2-ethynyl-6-methoxypyrazine

Molecular Formula

C7H6N2O

Molecular Weight

134.1

Purity

95

Origin of Product

United States

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